(5-Methyl-1H-imidazol-4-yl)methanethiol (5-Methyl-1H-imidazol-4-yl)methanethiol
Brand Name: Vulcanchem
CAS No.: 70334-05-3
VCID: VC14308161
InChI: InChI=1S/C5H8N2S/c1-4-5(2-8)7-3-6-4/h3,8H,2H2,1H3,(H,6,7)
SMILES:
Molecular Formula: C5H8N2S
Molecular Weight: 128.20 g/mol

(5-Methyl-1H-imidazol-4-yl)methanethiol

CAS No.: 70334-05-3

Cat. No.: VC14308161

Molecular Formula: C5H8N2S

Molecular Weight: 128.20 g/mol

* For research use only. Not for human or veterinary use.

(5-Methyl-1H-imidazol-4-yl)methanethiol - 70334-05-3

Specification

CAS No. 70334-05-3
Molecular Formula C5H8N2S
Molecular Weight 128.20 g/mol
IUPAC Name (5-methyl-1H-imidazol-4-yl)methanethiol
Standard InChI InChI=1S/C5H8N2S/c1-4-5(2-8)7-3-6-4/h3,8H,2H2,1H3,(H,6,7)
Standard InChI Key GCYDEHNKSNMNMN-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=CN1)CS

Introduction

Structural and Chemical Identity

Molecular Architecture

The imidazole ring is a five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. In (5-methyl-1H-imidazol-4-yl)methanethiol, substituents include:

  • Methyl group at position 5.

  • Methanethiol group (-CH2SH) at position 4.

The thiol group introduces significant chemical reactivity, including nucleophilic character and the ability to form disulfide bonds. The molecular formula is C5H8N2S, with a molecular weight of 128.19 g/mol.

Table 1: Comparative Structural Data for Related Imidazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Group
(5-Methyl-1H-imidazol-4-yl)methanethiolC5H8N2S128.19-CH2SH
(4-Methyl-1H-imidazol-5-yl)methanol HClC5H9ClN2O148.59-CH2OH
(5-Methyl-1-trityl-1H-imidazol-4-yl)methanolC24H22N2O354.44-CH2OH (protected)

Synthesis and Manufacturing

Thiolation of Hydroxymethyl Precursors

A starting material such as 4-hydroxymethyl-5-methylimidazole could undergo thiolation. For example:

  • Tosylation: Reacting the alcohol with tosyl chloride (TsCl) to form a tosylate intermediate.

  • Nucleophilic Displacement: Substituting the tosylate group with a thiol using sodium hydrosulfide (NaSH) or thiourea .

This method mirrors the reaction in , where 4-hydroxymethyl-5-methylimidazole hydrochloride was reacted with cysteamine hydrochloride to introduce a thiomethyl group. Adapting this approach with a simpler thiolating agent could yield the target compound.

Physicochemical Properties

Estimated Characteristics

Based on analogous compounds:

  • Solubility: Thiols generally exhibit lower solubility in water compared to alcohols due to hydrophobic interactions. The hydrochloride salt of the related methanol derivative has a solubility of 6.42 mg/mL , suggesting the free thiol may require organic solvents (e.g., DMF, ethanol).

  • Acidity: The thiol group’s pKa is estimated at ~8–10, making it deprotonated under physiological conditions.

  • Stability: Thiols are prone to oxidation, necessitating storage under inert atmospheres.

Applications and Uses

Pharmaceutical Intermediate

Thiol-containing imidazoles are valuable in drug discovery. For example:

  • Antiviral Agents: Imidazole-thiol hybrids have shown activity against RNA viruses .

  • Enzyme Inhibitors: The thiol group can coordinate metalloenzymes or form disulfide bonds with cysteine residues.

Coordination Chemistry

The thiol group acts as a ligand for transition metals, enabling applications in catalysis or materials science.

CompoundHazard StatementsPrecautionary Measures
(4-Methyl-1H-imidazol-5-yl)methanol HClH315, H319, H335 Avoid inhalation, use gloves

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